Silafluofen

Description

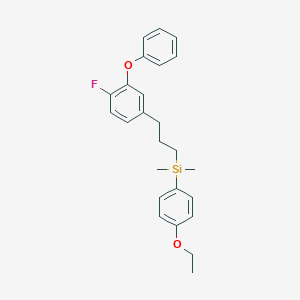

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl)-[3-(4-fluoro-3-phenoxyphenyl)propyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FO2Si/c1-4-27-21-13-15-23(16-14-21)29(2,3)18-8-9-20-12-17-24(26)25(19-20)28-22-10-6-5-7-11-22/h5-7,10-17,19H,4,8-9,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYNBECUCCGGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057924 | |

| Record name | Silafluofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105024-66-6 | |

| Record name | Silafluofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105024-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silafluofen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105024666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silafluofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethoxyphenyl)(3-(4-fluoro-3-phenoxyphenyl)propyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 4-[3-[(4-ethoxyphenyl)dimethylsilyl]propyl]-1-fluoro-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILAFLUOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4SX221ILG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silafluofen's Mode of Action on Insect Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silafluofen is a synthetic pyrethroid insecticide that incorporates a silicon atom into its chemical structure, a modification that confers unique properties such as increased stability.[1][2] Like other pyrethroids, the primary target of this compound in insects is the voltage-gated sodium channel, a critical component for the generation and propagation of action potentials in the nervous system.[1][2] This guide provides a detailed technical overview of the mode of action of this compound on these channels, drawing from direct studies on related organosilicon pyrethroids and established knowledge of pyrethroid-sodium channel interactions.

Core Mechanism: Modulation of Voltage-Gated Sodium Channels

The insect nervous system's reliance on the precise functioning of voltage-gated sodium channels makes them a prime target for insecticides. These channels are responsible for the rising phase of the action potential, allowing for the rapid influx of sodium ions upon membrane depolarization.

This compound, as a pyrethroid, disrupts the normal gating kinetics of these channels. The principal mechanism of action is the significant prolongation of the open state of the sodium channel. This is achieved by inhibiting both the inactivation and deactivation processes of the channel. The result is a persistent influx of sodium ions, leading to a prolonged depolarizing afterpotential. This sustained depolarization causes hyperexcitability of the nerve, characterized by repetitive firing of action potentials, which ultimately leads to paralysis and death of the insect.

Electrophysiological Evidence from Organosilicon Pyrethroids

Direct electrophysiological studies on a series of quaternary organosilicon pyrethroid-like ethers and alkanes, structurally related to this compound, have provided key insights into their neurotoxic effects. A pivotal study by Nishimura and Okimoto (2001) demonstrated the following:

-

Induction of Repetitive Firing: When applied to the central nerve cord of the American cockroach (Periplaneta americana), these organosilicon compounds induced repetitive firing, a hallmark of pyrethroid poisoning. The ether variants, which are structurally more analogous to this compound, were found to be more potent in inducing this effect than the alkane variants.

-

Prolongation of Sodium Tail-Current: Using the voltage-clamp technique on crayfish giant axons, the researchers observed that these compounds significantly prolonged the sodium tail-current. This directly demonstrates their action in delaying the closing of the sodium channels.

-

Correlation with Insecticidal Activity: A crucial finding was the parallel relationship between the rate of decay of the sodium tail-current and the insecticidal activity of the compounds against the American cockroach. This establishes a clear link between the modulation of sodium channel kinetics and the toxic outcome.

While specific quantitative data for this compound from this study is not publicly available, the findings for structurally similar organosilicon pyrethroid ethers strongly support a similar mode of action.

Quantitative Data on Pyrethroid-Sodium Channel Interactions

| Pyrethroid | Insect Species | Preparation | Technique | Measured Parameter | Value | Reference |

| Deltamethrin | Drosophila melanogaster | Expressed NaV1.6 channels in Xenopus oocytes | Two-electrode voltage clamp | EC50 for tail current modification | 0.03 µM | (Tan et al., 2005) |

| Permethrin | Musca domestica | Native neurons | Patch-clamp | Kd for channel modification | 1.2 µM | (Soderlund et al., 1983) |

| Cypermethrin | Heliothis virescens | Synaptosomes | [3H]batrachotoxinin-A 20-α-benzoate binding | IC50 for BTX binding inhibition | 0.1 µM | (Soderlund et al., 1989) |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mode of action of pyrethroid insecticides on insect sodium channels. These protocols are representative of the techniques that would be employed to generate quantitative data for this compound.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is used to study the effects of a compound on ion channels expressed in a heterologous system, allowing for the isolation and characterization of a specific channel subtype.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated by treatment with collagenase.

-

cRNA Injection: cRNA encoding the insect voltage-gated sodium channel of interest (e.g., from Drosophila melanogaster or Blattella germanica) is injected into the oocytes.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is held at a negative potential (e.g., -80 mV).

-

Depolarizing voltage steps are applied to elicit sodium currents.

-

-

Compound Application: this compound, dissolved in an appropriate solvent, is added to the perfusion solution at various concentrations.

-

Data Analysis: The effect of this compound on the sodium current is measured, specifically focusing on the prolongation of the tail current upon repolarization. Dose-response curves are generated to determine the EC50 value.

Patch-Clamp Electrophysiology on Insect Neurons

Patch-clamp allows for the recording of ionic currents through single channels or the whole cell, providing high-resolution data on channel kinetics.

Methodology:

-

Neuron Isolation: Neurons are isolated from the central nervous system (e.g., thoracic ganglia) of the target insect.

-

Cell Culture: Isolated neurons are plated on a suitable substrate and maintained in a specific culture medium.

-

Recording Configuration:

-

A glass micropipette with a fire-polished tip is brought into contact with the cell membrane to form a high-resistance seal (gigaseal).

-

Whole-cell configuration: The membrane patch is ruptured to allow electrical access to the entire cell.

-

Single-channel configuration: A small patch of membrane containing one or more channels is excised.

-

-

Voltage Protocol: The membrane potential is clamped, and voltage steps are applied to activate the sodium channels.

-

This compound Application: The insecticide is applied to the bath solution or directly to the cell via the patch pipette.

-

Data Acquisition and Analysis: The recordings are amplified, filtered, and digitized. Analysis focuses on changes in single-channel open time, open probability, and the kinetics of the whole-cell current in the presence of this compound.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of a compound to its receptor. For pyrethroids, a competitive binding assay is often employed using a radiolabeled ligand that binds to a site on the sodium channel.

Methodology:

-

Membrane Preparation: Synaptosomes or microsomal fractions are prepared from insect neural tissue (e.g., fly heads).

-

Radioligand: A suitable radioligand, such as [3H]batrachotoxinin-A 20-α-benzoate ([3H]BTX-B), which binds to the open state of the sodium channel, is used.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for this compound can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound binds to the open state of voltage-gated sodium channels, inhibiting their inactivation and deactivation.

Experimental Workflow for Two-Electrode Voltage Clamp (TEVC)

Caption: Workflow for assessing this compound's effect on sodium channels using TEVC in Xenopus oocytes.

Logical Relationship in Competitive Radioligand Binding Assay

Caption: Competitive binding assay logic to determine this compound's affinity for the sodium channel.

Conclusion

The mode of action of this compound on insect sodium channels is consistent with that of other pyrethroid insecticides. It acts as a potent modulator, prolonging the open state of the channel and causing nerve hyperexcitability. While specific quantitative data for this compound are limited in the public domain, studies on structurally related organosilicon pyrethroids provide strong evidence for its mechanism. The experimental protocols detailed in this guide represent the standard methodologies used to characterize such insecticide-channel interactions and can be applied to further elucidate the specific properties of this compound. This in-depth understanding is crucial for the development of novel insecticides and for managing insecticide resistance in pest populations.

References

Silafluofen: A Comprehensive Toxicological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Silafluofen is a synthetic pyrethroid insecticide notable for its unique chemical structure, which incorporates a silicon atom. This structural modification confers distinct properties, including enhanced stability and a favorable toxicological profile compared to conventional pyrethroids, particularly concerning aquatic life.[1] This technical guide provides a comprehensive overview of the toxicological data and profile of this compound, intended for researchers, scientists, and professionals in drug development. It details its chemical and physical properties, toxicokinetics, and toxicodynamics, supported by experimental data and methodologies.

Chemical and Physical Properties

This compound is an organosilicon compound with the IUPAC name (4-ethoxyphenyl)[3-(4-fluoro-3-phenoxyphenyl)propyl]dimethylsilane.[2] Its chemical structure is characterized by a silicon atom replacing a carbon atom in the neophyl group, a feature that contributes to its chemical stability, particularly in alkaline conditions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4-ethoxyphenyl)[3-(4-fluoro-3-phenoxyphenyl)propyl]dimethylsilane | [2] |

| Synonyms | Eflusilanat, Silonen | [2] |

| CAS Number | 105024-66-6 | [3] |

| Molecular Formula | C₂₅H₂₉FO₂Si | [3] |

| Molecular Weight | 408.58 g/mol | [3] |

| Appearance | Colorless to yellowish oily liquid | [4] |

| Water Solubility | Very low | [4] |

| Chemical Stability | Stable under sunlight, in soil, and in alkaline environments | [1][5] |

Toxicodynamics: Mechanism of Action

As a pyrethroid insecticide, the primary mode of action for this compound is the modulation of voltage-gated sodium channels in the nerve cell membrane of insects.[4] It binds to the sodium channels, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect. This compound acts as both a contact and a stomach poison.[1]

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Silafluofen

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Silafluofen is a pesticide that is not approved for use in the European Union.[1] This document is intended for informational purposes for research and scientific professionals and does not constitute an endorsement or recommendation for its use.

Introduction

This compound is a fluorinated organosilicon pyrethroid insecticide used in agriculture against soil-borne insects and as a wood preservative.[2] It has been registered in several Asian countries, including Japan, Taiwan, and Vietnam, since at least 1995 for use on crops such as drupes, tea, and rice.[2] Unlike many other pyrethroids, this compound exhibits low fish toxicity and notable chemical stability under sunlight, in the soil, and in alkaline environments.[3] Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact.

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, summarizing available quantitative data, detailing experimental protocols based on established international guidelines, and visualizing key processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical in determining its behavior and distribution in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-ethoxyphenyl)[3-(4-fluoro-3-phenoxyphenyl)propyl]dimethylsilane | [4] |

| CAS Registry Number | 105024-66-6 | [4] |

| Molecular Formula | C₂₅H₂₉FO₂Si | [4] |

| Molar Mass | 408.588 g·mol⁻¹ | [2] |

| Appearance | Liquid, almost colorless and odorless | [5] |

| Water Solubility | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble | [5] |

| LogP (Octanol-Water Partition Coefficient) | 6.5649 | [5] |

Environmental Degradation Pathways

The environmental degradation of this compound can occur through several pathways, including hydrolysis, photolysis, and metabolism in soil and aquatic systems. The following sections detail these processes based on internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for many pesticides in the environment. The stability of a substance to hydrolysis is evaluated as a function of pH.

Experimental Protocol (Following OECD Guideline 111):

A sterile aqueous buffer solution of the test substance at a concentration not exceeding 10⁻² M or half of its saturation concentration is prepared at different pH levels (typically pH 4, 7, and 9). The solutions are incubated in the dark at a constant temperature. Samples are taken at appropriate intervals and analyzed for the parent compound and potential hydrolysis products. A preliminary test is often conducted at 50°C for 5 days to quickly assess stability. If significant degradation occurs, a more detailed study is performed at a lower temperature.

Logical Flow of a Hydrolysis Study

Figure 1: Experimental workflow for a hydrolysis study.

Photolysis in Water

Photolysis is the degradation of a chemical by light. For pesticides, this is an important degradation pathway in surface waters.

Experimental Protocol (Following OECD Guideline 316):

A solution of the radiolabeled test substance in a sterile aqueous buffer is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). The experiment is conducted at a constant temperature. Control samples are kept in the dark to differentiate between photolytic and other degradation processes. Samples are collected at various time points and analyzed for the parent compound and photoproducts. The quantum yield, which is the efficiency of a photon in causing a chemical reaction, can also be determined.

Specific quantitative data on the photolysis of this compound in water, such as its quantum yield and half-life, are not publicly available. However, it is noted to have chemical stability under sunlight.[3]

Conceptual Pathway of Aqueous Photolysis

Figure 2: Conceptual diagram of this compound photolysis.

Metabolism in Soil

The degradation of pesticides in soil is a critical factor in their environmental persistence. This process is primarily mediated by soil microorganisms.

Experimental Protocol (Following OECD Guideline 307):

Radiolabeled this compound is applied to fresh soil samples. The treated soil is incubated in the dark under controlled aerobic or anaerobic conditions, at a constant temperature and moisture content. Volatile degradation products, such as ¹⁴CO₂, are trapped. Soil samples are extracted at various intervals and analyzed for the parent compound and its metabolites. The amount of non-extractable (bound) residues is also determined. The rate of degradation (DT₅₀) is calculated.

While this compound is described as being stable in soil, specific DT₅₀ values from regulatory studies are not publicly available.[3]

Workflow for Aerobic Soil Metabolism Study

References

- 1. This compound | C25H29FO2Si | CID 92430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hpc-standards.com [hpc-standards.com]

- 5. chemsafetypro.com [chemsafetypro.com]

An In-depth Technical Guide to the Physicochemical Properties of Silafluofen

For Researchers, Scientists, and Drug Development Professionals

Introduction: Silafluofen is a fluorinated organosilicon pyrethroid ether insecticide used to control soil-borne insects like termites and as a wood preservative.[1][2] Developed in 1984, its unique structure, which incorporates a silicon atom, distinguishes it from conventional pyrethroids.[3][4][5] This structural modification confers properties such as reduced fish toxicity and enhanced stability in various environmental conditions, making it a subject of interest for agricultural and material science research.[4][5] This guide provides a detailed overview of the core physicochemical properties of this compound, standard experimental protocols for their determination, and a logical workflow for its characterization.

Chemical Identity and Structure

-

IUPAC Name: (4-ethoxyphenyl)[3-(4-fluoro-3-phenoxyphenyl)propyl]dimethylsilane[6][7]

-

Synonyms: Eflusilanat, Silonen, Joker, Neophan, Silatop[1][2][8]

This compound is characterized by the isosteric replacement of a carbon atom with a silicon atom in its molecular backbone.[3] This modification is central to its altered biological and environmental properties compared to other pyrethroids.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These parameters are crucial for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Units | Reference(s) |

| Molecular Weight | 408.58 - 408.59 | g/mol | [6][9][10] |

| Physical State | Oily liquid, almost colorless and odorless | - | [2][8][9] |

| Melting Point | <25 | °C | [9][11][12] |

| Boiling Point | 484.5 (at 760 mmHg); Decomposes before boiling | °C | [8][9][13] |

| Water Solubility | 0.001 (at 20°C, pH 7) | mg/L | [2][8] |

| Solubility in Organic Solvents | Soluble in DMSO and other organic solvents | - | [6][9] |

| Vapor Pressure | 4.5 x 10⁻⁹ (at 25°C) / 2.5 x 10⁻³ (at 20°C) | mmHg / mPa | [8][9][13] |

| Density | 1.08 | g/cm³ | [2][8][13] |

| Partition Coefficient (LogP) | 6.56 | - | [9] |

| Flash Point | 100 - 246.8 | °C | [8][9] |

| Refractive Index | 1.557 - 1.568 (at 20.1°C) | - | [9][11][13] |

| Chemical Stability | Stable under alkaline conditions, sunlight, and in soil | - | [4][5][9] |

Experimental Protocols for Property Determination

While specific experimental data for this compound is proprietary, the determination of its physicochemical properties follows internationally recognized standard methods, primarily the OECD Guidelines for the Testing of Chemicals.[14] These protocols ensure data consistency and reliability.

-

Melting Point (OECD 102): For substances like this compound which are liquid at room temperature, methods like determining the Freezing Temperature or Pour Point are appropriate.[7][15] Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) are also applicable and can precisely measure the temperature of phase transition from liquid to solid.[7][15][16]

-

Boiling Point (OECD 103): The boiling point is determined as the temperature where the vapor pressure equals atmospheric pressure.[3][13][17] Given that this compound decomposes before boiling, this is typically reported as a decomposition temperature under specific conditions.[8] Methods include ebulliometry, dynamic vapor pressure measurement, and DSC/DTA, which can detect thermal decomposition events.[13][17]

-

Water Solubility (OECD 105): For poorly soluble compounds like this compound (<10⁻² g/L), the Column Elution Method is standard.[18][19][20] In this method, an inert material (like glass beads) is coated with the test substance and packed into a column.[21] Water is passed through the column, and the concentration of the substance in the eluate is measured until a plateau is reached, representing the saturation concentration.[20][21]

-

Partition Coefficient (n-octanol/water) (OECD 117): The n-octanol/water partition coefficient (LogP) is a key indicator of a substance's lipophilicity. For a compound with a high LogP like this compound, the High-Performance Liquid Chromatography (HPLC) Method is most suitable.[4][5][10][12] This method correlates the substance's retention time on a reverse-phase column with those of reference compounds with known LogP values.[10][22]

-

Vapor Pressure (OECD 104): The vapor pressure can be determined using several methods depending on the expected range.[8][23][24] For a substance with very low vapor pressure, the Gas Saturation Method or Effusion Methods (e.g., Knudsen cell, isothermal thermogravimetry) are appropriate.[8][23][25] These techniques measure the mass of a substance transported by a known volume of carrier gas or effusing through a small orifice over time.[8][25]

-

Density (OECD 109): For a liquid, density is typically measured using a pycnometer , a hydrometer, or an oscillating densitometer.[26] The pycnometer method involves accurately determining the weight of a precise volume of the liquid at a constant temperature.

-

Flash Point (ASTM D93): The flash point is determined using a Pensky-Martens Closed-Cup Tester .[6][9][27] The liquid is heated at a slow, constant rate with stirring.[9][27] An ignition source is directed into the cup at regular temperature intervals until a flash is observed inside the cup.[9]

-

Refractive Index: This is measured using an Abbé refractometer .[2][11][28][29][30] A few drops of the liquid are placed between two prisms.[28] The instrument measures the critical angle of refraction, from which the refractive index is calculated, typically at a specified temperature (e.g., 20.1°C).[28][29]

-

Chemical Stability: Stability is assessed by subjecting the compound to various conditions over time.[31][32][33] For example, to test stability in alkaline conditions, the compound is dissolved in solutions of varying pH (e.g., pH 9, 12.8) and stored at a controlled temperature (e.g., 50°C).[5] Aliquots are taken at different time points (e.g., 1 week, 4 weeks) and the concentration of the remaining this compound is determined using an appropriate analytical method like HPLC or GC-MS to calculate the degradation rate.[5][31][34]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical substance like this compound.

Conclusion

The physicochemical properties of this compound define its behavior, efficacy, and environmental impact. Its low water solubility and high partition coefficient suggest a tendency to associate with organic matter and lipids, while its low vapor pressure indicates it is not highly volatile.[8][9] The unique stability of this compound, particularly under alkaline conditions, distinguishes it from ester-based pyrethroids and contributes to its persistence and effectiveness as a termiticide.[5] A thorough understanding of these properties, determined through standardized experimental protocols, is essential for its safe handling, effective application, and for the development of new, structurally related compounds in the fields of agriculture and materials science.

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. oecd.org [oecd.org]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 6. store.astm.org [store.astm.org]

- 7. laboratuar.com [laboratuar.com]

- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 9. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 10. oecd.org [oecd.org]

- 11. hinotek.com [hinotek.com]

- 12. oecd.org [oecd.org]

- 13. laboratuar.com [laboratuar.com]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. oecd.org [oecd.org]

- 16. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. filab.fr [filab.fr]

- 20. OECD 105 - Phytosafe [phytosafe.com]

- 21. enfo.hu [enfo.hu]

- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. eurolab.net [eurolab.net]

- 26. scribd.com [scribd.com]

- 27. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 28. refractometer.pl [refractometer.pl]

- 29. Determination of the refractive index - Homepage WEE-Solve GmbH [wee-solve.de]

- 30. macro.lsu.edu [macro.lsu.edu]

- 31. eurl-pesticides.eu [eurl-pesticides.eu]

- 32. eurl-pesticides.eu [eurl-pesticides.eu]

- 33. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

Silafluofen molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silafluofen is a synthetic pyrethroid ether insecticide notable for its unique organosilicon structure. This technical guide provides an in-depth overview of this compound's core chemical properties, its mechanism of action as a sodium channel modulator, and detailed experimental protocols for its synthesis, analysis, and efficacy testing. The information is intended to support researchers and professionals in the fields of insecticide development, pest management, and environmental science.

Core Chemical Properties

This compound is distinguished by the incorporation of a silicon atom into its chemical structure, a modification that confers unique properties compared to traditional pyrethroids.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₉FO₂Si | [2] |

| Molecular Weight | 408.58 g/mol | [3] |

| CAS Number | 105024-66-6 | [3] |

| Appearance | Colorless or yellowish oily liquid | [3] |

| Solubility | Nearly insoluble in water (0.001 mg/L at 20°C) | [3] |

| Synonyms | Eflusilanat, Silonen, Neophan, Joker, Silatop | [3][4] |

Mechanism of Action: Sodium Channel Modulation

This compound's insecticidal activity stems from its action on the nervous system of target pests. It functions as a sodium channel modulator, affecting the voltage-gated sodium channels that are crucial for the generation and propagation of nerve impulses.[5] This mode of action is characteristic of pyrethroid insecticides.[6]

The binding of this compound to the sodium channel disrupts its normal function, leading to prolonged channel opening. This results in hyperexcitation of the neuron, causing paralysis and eventual death of the insect. This compound exhibits both contact and stomach action, meaning it is effective upon direct contact with the pest or when ingested.[5]

Experimental Protocols

This section provides an overview of key experimental methodologies related to this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process.[3] The following is a general outline of the synthetic route:

A detailed experimental protocol would involve the following steps:

-

Diazotization and Bromination: 3-Chloro-4-fluoroaniline is reacted with sodium nitrite, followed by bromination using hydrobromic acid and copper(II) bromide.[3]

-

Grignard Reaction: The product from the previous step undergoes a Grignard reaction with a reagent prepared from 3-bromopropene.[3]

-

Hydrosilylation: The resulting intermediate is then reacted with 4-ethoxyphenyldimethylsilane in the presence of a platinum catalyst, such as hexachloroplatinic acid, to form the silicon-carbon bond.[3]

-

Final Coupling: The final step involves the reaction of the intermediate with sodium phenolate to yield this compound.[3]

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, solvents, and reaction times, is critical for achieving high yields and purity.

Termiticide Efficacy Testing

The efficacy of this compound as a termiticide can be evaluated through both laboratory and field tests.

3.2.1. Laboratory Tunneling Assay

This assay assesses the ability of this compound-treated soil to prevent termite tunneling.

-

Materials: this compound, sand, petri dishes or similar containers, termite workers (e.g., Coptotermes formosanus).

-

Procedure:

-

Prepare various concentrations of this compound in sand (e.g., 0, 1, 10, 100, 1000 ppm).[7]

-

Place a measured amount of the treated sand in a petri dish and add a small amount of distilled water.[7]

-

Introduce a known number of termite workers (e.g., 30-50) into the dish.[7]

-

Observe and record termite tunneling activity and mortality at set intervals (e.g., 24 hours and 7 days).[7]

-

Measure the extent of tunneling to determine the concentration required to inhibit termite penetration.[7]

-

3.2.2. Field Efficacy Test (Modified Ground Board Test)

This long-term test evaluates the performance of this compound under field conditions.[8]

-

Procedure:

-

Establish test plots (e.g., 1m x 1m) using concrete blocks in an area with known termite activity.[8]

-

Fill the plots with sand and compact it.[8]

-

Prepare dilutions of the this compound formulation (e.g., 0.10% and 0.15% active ingredient).[8]

-

Evenly spray the dilution onto the soil surface at a specified rate (e.g., 5 L/m²).[8]

-

Place a PVC sheet and then a concrete slab over the treated soil.

-

Place wooden baits on the treated soil and monitor for termite damage annually, comparing to untreated control plots.[8]

-

Stability Testing

The chemical stability of this compound, particularly in alkaline environments, is a key feature.[8]

-

Protocol for Stability in Alkaline Conditions:

-

Prepare a high pH medium, for example, by creating a water extract of mortar (pH ~12.8).[8]

-

Introduce a known concentration of this compound into this medium.

-

Store the samples at an elevated temperature (e.g., 50°C) for a specified period (e.g., 4 weeks).[8]

-

At regular intervals, withdraw aliquots and analyze the concentration of this compound using a validated analytical method (e.g., GC-MS or LC-MS/MS).

-

Calculate the recovery rate to determine the stability of the compound. This compound has been shown to have a high recovery rate of over 90% under these conditions.[8]

-

Analytical Method for Residue Analysis

A validated analytical method is essential for quantifying this compound residues in various matrices. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a suitable technique.

-

Sample Preparation (QuEChERS-based approach):

-

Extraction: Homogenize the sample (e.g., soil, wood, or biological tissue) and extract with an appropriate solvent such as acetonitrile (B52724).

-

Partitioning: Add salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile layer and mix with a combination of sorbents (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

-

Centrifuge and collect the supernatant for analysis.

-

-

GC-MS/MS Analysis:

-

Gas Chromatograph (GC): Use a capillary column suitable for pesticide analysis (e.g., a non-polar or mid-polar column). Optimize the temperature program for the separation of this compound from matrix components.

-

Mass Spectrometer (MS/MS): Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select precursor and product ion transitions specific to this compound.

-

-

Method Validation: Validate the method according to relevant guidelines (e.g., SANTE), assessing parameters such as linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[9]

Conclusion

This compound's unique chemical structure provides a valuable tool in insecticide development and pest management, offering high efficacy and improved stability. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate its properties, develop new formulations, and assess its environmental fate and toxicological profile. The continued study of this compound and similar organosilicon compounds will be crucial for the advancement of effective and safer pest control strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C25H29FO2Si | CID 92430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Wikipedia [de.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (Ref: HOE 084498) [sitem.herts.ac.uk]

- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ctahr.hawaii.edu [ctahr.hawaii.edu]

- 8. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcsp.org.pk [jcsp.org.pk]

The Silicon Advantage: Engineering Next-Generation Pyrethroids with Organosilicon Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless evolution of insecticide resistance necessitates the continuous development of novel and more effective pest control agents. Pyrethroids, synthetic analogs of the natural insecticide pyrethrin, have long been a cornerstone of integrated pest management strategies due to their high efficacy and relatively low mammalian toxicity. However, their utility is increasingly threatened by the emergence of resistant insect populations and concerns regarding their environmental persistence and off-target effects. This technical guide explores the pivotal role of organosilicon compounds in the evolution of pyrethroid chemistry, leading to the development of a new generation of insecticides with enhanced stability, altered toxicity profiles, and improved environmental compatibility. Through the strategic replacement of a carbon atom with a silicon atom, researchers have successfully engineered "sila-pyrethroids" that overcome some of the key limitations of their conventional carbon-based counterparts. This document provides a comprehensive overview of the synthesis, mechanism of action, metabolic fate, and insecticidal efficacy of these silicon-containing pyrethroids, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Introduction: The Rationale for Sila-Substitution in Pyrethroid Development

The fundamental principle behind the development of organosilicon pyrethroids lies in the concept of bioisosterism, where a functional group or atom in a biologically active molecule is replaced by another with similar physical and chemical properties. The substitution of a carbon atom with a silicon atom, known as sila-substitution, has emerged as a powerful strategy in medicinal and agrochemical research to modulate the biological activity, metabolic stability, and pharmacokinetic properties of parent compounds.[1][2]

In the context of pyrethroid chemistry, the introduction of a silicon atom into the molecular scaffold offers several theoretical advantages:

-

Enhanced Metabolic Stability: The silicon-carbon bond is generally more stable to enzymatic degradation than a corresponding carbon-carbon bond, potentially leading to a longer biological half-life and sustained insecticidal activity.[2]

-

Altered Lipophilicity and Bioavailability: The larger atomic radius and different electronic properties of silicon compared to carbon can influence the molecule's lipophilicity, affecting its ability to penetrate the insect cuticle and reach the target site.[2]

-

Modified Target Interaction: The altered bond lengths and angles around the silicon atom can subtly change the three-dimensional shape of the pyrethroid, potentially leading to a modified binding affinity and interaction with the target protein, the voltage-gated sodium channel.

-

Reduced Environmental Impact: Strategic sila-substitution can lead to compounds with altered degradation profiles in the environment, potentially reducing persistence and off-target toxicity. A prime example is the significantly lower fish toxicity observed in some sila-pyrethroids.[3]

One of the most commercially successful examples of this approach is silafluofen , an organosilicon pyrethroid that serves as a key case study throughout this guide.

Comparative Physicochemical and Toxicological Properties

The incorporation of a silicon atom into the pyrethroid structure leads to distinct physicochemical and toxicological properties when compared to their carbon isosteres and other conventional pyrethroids.

Physicochemical Properties

The replacement of a carbon atom with a silicon atom can influence properties such as stability and lipophilicity. This compound, for instance, exhibits remarkable stability, particularly in alkaline conditions where traditional pyrethroids with ester linkages are prone to hydrolysis.

| Property | This compound (Organosilicon) | Bifenthrin (Conventional Pyrethroid) | Reference |

| Chemical Stability | Stable in alkaline conditions (pH 5-9). High recovery rate (>90%) after 4 weeks at 50°C in the presence of mortar (pH 12.8). | Prone to hydrolysis in alkaline conditions. Almost complete decomposition within one week under the same conditions as this compound. | [2][3] |

| Fish Toxicity | Low fish toxicity. | Generally high fish toxicity. | [3] |

| Mammalian Toxicity (Acute Oral LD50, Rat) | >5,000 mg/kg | 54.5 mg/kg | [3] |

Table 1: Comparative Properties of this compound and Bifenthrin. This table highlights the significant advantages of sila-substitution in enhancing chemical stability and reducing off-target toxicity.

Insecticidal Efficacy

While sila-substitution can offer benefits in terms of stability and safety, it is crucial that insecticidal potency is maintained or even enhanced. The following table provides a comparative overview of the lethal dose (LD50) values for the organosilicon pyrethroid, etofenprox (B1671711) (a non-ester pyrethroid that is a structural analog to some sila-pyrethroids), against various insect species. This data provides a baseline for understanding the insecticidal efficacy of pyrethroids that deviate from the traditional ester structure.

| Insect Species | Etofenprox LD50 | Reference |

| Anopheles stephensi | 8.0 mg/m² (on cotton fabric) | [4] |

| Aedes aegypti | 20.0 mg/m² (on cotton fabric) | [4] |

| Culex quinquefasciatus | 35.0 mg/m² (on cotton fabric) | [4] |

| Musca domestica (WHO susceptible strain) | 0.009 g ai/m² | [5] |

Table 2: Insecticidal Activity of Etofenprox. This data demonstrates the potent insecticidal activity of a non-ester pyrethroid, providing a relevant comparison point for assessing the efficacy of sila-pyrethroids.

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

The primary target of all pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the nerve cell membrane of insects.[6][7] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the VGSC and modify its gating properties, essentially locking the channel in an open state. This leads to a persistent influx of sodium ions, causing membrane depolarization, repetitive nerve firing, and ultimately, paralysis and death of the insect.[8]

The introduction of a silicon atom is not believed to fundamentally change this primary mechanism of action. Sila-pyrethroids still target the VGSC. However, the altered molecular geometry and electronic properties resulting from sila-substitution can influence the binding affinity and kinetics of the interaction with the channel. This could manifest as differences in the onset of action, the duration of channel modification, and the spectrum of activity against different insect species or resistant strains.

References

- 1. Silicon switch: Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 3. Development of this compound-Based Termiticides in Japan and Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembites.org [chembites.org]

- 5. media.neliti.com [media.neliti.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patents.justia.com [patents.justia.com]

- 8. WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Silafluofen

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the insecticide Silafluofen in various environmental and agricultural samples. The protocols outlined below utilize modern analytical techniques, primarily Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity and selectivity.

Introduction

This compound is a silicon-containing pyrethroid insecticide used to control a range of pests on various crops. Monitoring its residue levels in food and environmental compartments such as soil and water is crucial for ensuring food safety and assessing environmental impact. These protocols provide validated methods for the accurate determination of this compound residues.

Principle of Analytical Methods

The determination of this compound residues typically involves a two-step process: sample preparation followed by instrumental analysis.

-

Sample Preparation : The primary goal of sample preparation is to extract this compound from the sample matrix and remove interfering co-extractives. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for a variety of food and soil matrices.[1][2][3] For water samples, Solid-Phase Extraction (SPE) is a common and efficient enrichment and clean-up method.[4]

-

Instrumental Analysis : Due to its chemical properties, this compound can be analyzed by both GC-MS/MS and LC-MS/MS. Both techniques offer the high selectivity and sensitivity required for trace-level quantification through Multiple Reaction Monitoring (MRM).[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound using GC-MS/MS and LC-MS/MS.

Table 1: GC-MS/MS Parameters for this compound Detection

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 286.0 | [5] |

| Product Ion 1 (m/z) | 258.1 | [5] |

| Product Ion 2 (m/z) | 99.1 | [5] |

| Collision Energy (CE) for 258.1 | 10 eV | [5] |

| Collision Energy (CE) for 99.1 | 10 eV | [5] |

| Retention Time (min) | 16.92 | [5] |

Table 2: LC-MS/MS Parameters for this compound Detection

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 426.2 | [6] |

| Product Ion 1 (m/z) | 287.2 | [6] |

| Product Ion 2 (m/z) | 168.2 | [6] |

| Collision Energy (CE) for 287.2 | 21 V | [6] |

| Collision Energy (CE) for 168.2 | 51 V | [6] |

Table 3: Method Validation Data for this compound Analysis

| Matrix | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Kale | GC-MS/MS | 24 | 98.6 | <25 | [5] |

| Rice-based Baby Food | GC-MS/MS | 0.5 - 1.0 | Not Specified | Not Specified | [7] |

| Sweet Pepper | LC-MS/MS | 0.6 - 1.5 | 70-120 | <5.1 | [6] |

Experimental Protocols

Protocol 1: Analysis of this compound in Agricultural Produce using QuEChERS and GC-MS/MS

This protocol is suitable for a wide range of fruits and vegetables.

4.1.1. Sample Preparation (QuEChERS)

-

Homogenization : Homogenize a representative portion of the sample (e.g., 10-15 g) using a high-speed blender. For dry samples, add a specified amount of water to rehydrate before homogenization.[8]

-

Extraction :

-

Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of acetonitrile (B52724) (with 1% acetic acid for certain matrices).

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaCl).

-

Shake vigorously for 1 minute.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

-

Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, and MgSO₄. The specific composition of the d-SPE tube may vary depending on the matrix (e.g., for high pigment samples).[5][8]

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

-

The resulting supernatant is ready for GC-MS/MS analysis.

-

4.1.2. Instrumental Analysis (GC-MS/MS)

-

GC Conditions :

-

Column : Use a capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Inlet : Splitless injection.

-

Oven Program : A typical program starts at 60°C, ramps up to 300°C.[7]

-

-

MS/MS Conditions :

-

Ionization Mode : Electron Ionization (EI).

-

Acquisition Mode : Multiple Reaction Monitoring (MRM). Use the transitions specified in Table 1.

-

Protocol 2: Analysis of this compound in Soil using QuEChERS and LC-MS/MS

This protocol is adapted for the analysis of this compound in soil matrices.

4.2.1. Sample Preparation (Modified QuEChERS)

-

Sample Pre-treatment : Air-dry the soil sample and sieve to remove large debris.

-

Extraction :

-

Weigh 10 g of the prepared soil into a 50 mL centrifuge tube. Add a specific volume of water if the soil is too dry.[5]

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 5 minutes.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Shake for 1 minute.

-

Centrifuge for 5 minutes.[5]

-

-

d-SPE Cleanup :

-

Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18.

-

Vortex and centrifuge as described in Protocol 1.

-

The supernatant is ready for LC-MS/MS analysis.

-

4.2.2. Instrumental Analysis (LC-MS/MS)

-

LC Conditions :

-

Column : A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.7 µm).[6]

-

Mobile Phase : A gradient of water and methanol (B129727) or acetonitrile, both containing additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[6]

-

-

MS/MS Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode : Multiple Reaction Monitoring (MRM). Use the transitions specified in Table 2.

-

Protocol 3: Analysis of this compound in Water using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is suitable for the analysis of this compound in various water samples.

4.3.1. Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment : Filter the water sample (e.g., 500 mL) to remove particulate matter.

-

SPE Cartridge Conditioning : Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.[4]

-

Sample Loading : Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Washing : Wash the cartridge with deionized water to remove unretained impurities.

-

Elution : Elute the trapped this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

-

Concentration and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

4.3.2. Instrumental Analysis (LC-MS/MS)

-

Follow the LC-MS/MS conditions as described in Protocol 2.

Visualized Workflows

Caption: Workflow for this compound analysis in agricultural produce.

Caption: Workflow for this compound analysis in soil samples.

Caption: Workflow for this compound analysis in water samples.

References

Application Note: Silafluofen Residue Analysis in Soil and Water Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silafluofen is a synthetic pyrethroid insecticide used in agriculture. Due to its potential for environmental contamination, monitoring its residue levels in soil and water is crucial for ensuring environmental safety and human health. This document provides detailed protocols for the extraction, cleanup, and quantification of this compound residues in soil and water matrices using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodologies are based on established principles for pesticide residue analysis.[1]

Analysis of this compound Residue in Soil

This section outlines the protocol for determining this compound residues in soil samples, from sample preparation to final analysis. The method is designed to ensure high recovery and sensitivity.

Experimental Protocol: Soil Matrix

-

Sample Preparation and Homogenization:

-

Collect soil samples and air-dry them at room temperature.

-

Remove any large debris, such as stones and plant matter.

-

Grind the soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.

-

Store the homogenized sample in a sealed container at 4°C until extraction.

-

-

Extraction: Accelerated Solvent Extraction (ASE) or QuEChERS

-

Method A: Accelerated Solvent Extraction (ASE)

-

Mix 10 g of the homogenized soil sample with a dispersing agent like diatomaceous earth.

-

Place the mixture into an ASE cell.

-

Perform extraction using an appropriate solvent, such as acetonitrile (B52724) or an acetone/hexane (B92381) mixture.[2][3]

-

Set the ASE instrument parameters (e.g., pressure: 1500 psi, temperature: 100°C, static time: 10 min, 2 cycles).

-

Collect the extract for the cleanup step.

-

-

Method B: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and 5 mL of water.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant (acetonitrile layer) is collected for cleanup.

-

-

-

Cleanup: Dispersive Solid-Phase Extraction (d-SPE)

-

Transfer an aliquot (e.g., 6 mL) of the supernatant from the extraction step into a 15 mL d-SPE tube.

-

The d-SPE tube should contain a mixture of sorbents to remove interferences. A common combination is 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA) to remove organic acids, and 150 mg C18 to remove non-polar interferences.[4]

-

Vortex the tube for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The cleaned extract (supernatant) is carefully collected.

-

-

Final Preparation and Instrumental Analysis:

-

Filter the cleaned extract through a 0.22 µm syringe filter.

-

The sample is now ready for injection into the LC-MS/MS or GC-MS/MS system.

-

For GC-MS analysis, a solvent exchange to a more volatile solvent like hexane may be necessary.

-

Experimental Workflow: Soil Analysis

Method Validation Data: Soil Matrix (Illustrative)

The following table summarizes typical performance data for pesticide residue analysis in soil. These values are illustrative and must be experimentally determined for this compound.

| Parameter | Result |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Accuracy (Recovery %) | 80-110% |

| Precision (RSD %) | <15% |

Note: Recovery rates greater than 80% are generally considered acceptable for soil residue analysis.[2][3]

Analysis of this compound Residue in Water

This section provides a detailed protocol for the analysis of this compound in water samples, emphasizing solid-phase extraction for analyte concentration and sample cleanup.

Experimental Protocol: Water Matrix

-

Sample Collection and Preparation:

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

Acidify the sample to a pH of approximately 3.5 to improve the stability of the analyte.

-

Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter.

-

Store samples at 4°C if not analyzed immediately.

-

-

Extraction: Solid-Phase Extraction (SPE)

-

Conditioning: Condition an SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water (at pH 3.5).[5] Do not allow the cartridge to dry out.

-

Loading: Pass a known volume of the filtered water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.

-

Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.

-

-

Elution:

-

Elute the trapped this compound from the SPE cartridge using a small volume of an appropriate organic solvent.

-

Pass 5-10 mL of acetonitrile or ethyl acetate (B1210297) through the cartridge to elute the analyte.[6]

-

Collect the eluate in a collection tube.

-

-

Final Preparation and Instrumental Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

-

Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase (for LC-MS/MS) or a suitable solvent like hexane (for GC-MS/MS).[7]

-

Vortex the reconstituted sample and filter through a 0.22 µm syringe filter if necessary.

-

The sample is now ready for instrumental analysis.

-

Experimental Workflow: Water Analysis

Method Validation Data: Water Matrix (Illustrative)

The following table summarizes typical performance data for pesticide residue analysis in water. These values are illustrative and must be experimentally determined for this compound.

| Parameter | Result |

| Linearity (R²) | >0.995 |

| Limit of Detection (LOD) | 0.005 µg/L |

| Limit of Quantification (LOQ) | 0.01 µg/L |

| Accuracy (Recovery %) | 75-115% |

| Precision (RSD %) | <15% |

Note: The standard addition methodology may be applied to compensate for matrix effects.

Instrumental Conditions

The final determination of this compound is typically performed using either LC-MS/MS or GC-MS/MS. Both techniques offer excellent sensitivity and selectivity.[8][9]

LC-MS/MS Conditions (Illustrative)

| Parameter | Setting |

| LC System | Agilent 1100 Series or equivalent[10] |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[6] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution (e.g., 5% B to 95% B over 10 min) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| MS/MS System | Triple Quadrupole with Electrospray Ionization (ESI)[10] |

| Ionization Mode | Positive ESI |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[5][9] |

| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier)Precursor Ion > Product Ion 2 (Qualifier) |

GC-MS/MS Conditions (Illustrative)

| Parameter | Setting |

| GC System | Agilent Intuvo 9000 GC or equivalent[11] |

| Column | HP-5ms Ultra Inert (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 280°C |

| Oven Program | 70°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min |

| MS/MS System | Triple Quadrupole with Electron Ionization (EI) source |

| Ion Source Temp | 230°C |

| Ionization Energy | 70 eV |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[8] |

| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier)Precursor Ion > Product Ion 2 (Qualifier) |

Method Validation

To ensure the reliability of the analytical results, the method must be validated according to established guidelines.[12][13][14] Key validation parameters include:

-

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[12]

-

Linearity and Range: Demonstrating a linear relationship between the instrument response and the known concentration of the analyte over a specified range.

-

Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies on spiked blank samples.[14]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the Relative Standard Deviation (RSD).

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Soil residue analysis and degradation of saflufenacil as affected by moisture content and soil characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. cdpr.ca.gov [cdpr.ca.gov]

- 7. skyfox.co [skyfox.co]

- 8. shimadzu.com [shimadzu.com]

- 9. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. agilent.com [agilent.com]

- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 13. researchgate.net [researchgate.net]

- 14. ijprajournal.com [ijprajournal.com]

Application Note: Quantification of Silafluofen using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Silafluofen in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a fluorinated organosilicon pyrethroid insecticide, is effective against a range of soil-borne insects and is also utilized as a wood preservative.[1] Accurate and sensitive quantification of its residues is crucial for food safety, environmental monitoring, and regulatory compliance. This document outlines a robust analytical method employing the widely adopted QuEChERS sample preparation procedure followed by GC-MS/MS analysis, ensuring high selectivity and sensitivity for the determination of this compound.

Introduction

This compound is a broad-spectrum insecticide used in agriculture to control various pests.[2] Its application on crops such as drupes, tea, and rice, particularly in Asia, necessitates reliable analytical methods for residue monitoring to ensure consumer safety and adherence to maximum residue limits (MRLs).[1] Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to analyze complex matrices.[3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for sample preparation in pesticide analysis, offering a simple and efficient extraction and cleanup process.[3] This application note details a validated GC-MS/MS method for the quantification of this compound, providing researchers and analytical laboratories with a comprehensive protocol for its determination in food and environmental samples.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[3] The following is a generalized protocol that can be adapted for various sample types.

Materials:

-

Homogenized sample (e.g., fruits, vegetables, soil)

-

Acetonitrile (ACN)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented matrices)

-

C18 sorbent

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes for cleanup

-

Centrifuge

-

Vortex mixer

Procedure:

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents. A common combination is 150 mg PSA, 900 mg MgSO₄, and for pigmented samples, 150 mg GCB.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.

-

The extract is now ready for GC-MS/MS analysis. For some applications, a solvent exchange or concentration step may be necessary.

-

GC-MS/MS Analysis

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and matrix.

Instrumentation:

-

Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)

-

Autosampler

GC Conditions:

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1-2 µL |

| Injection Mode | Splitless or Pulsed Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 10°C/min, hold for 5 min |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| 286.0 | 258.1 | 10 | Quantifier |

| 179.2 | 151.1 | 10 | Qualifier |

| 179.2 | 91.1 | 20 | Qualifier |

Note: The selection of quantifier and qualifier ions, as well as collision energies, should be optimized for the specific instrument used.[3]

Quantitative Data

The following tables summarize the quantitative performance data for the analysis of this compound in various matrices.

Table 1: Linearity and Limits of Detection/Quantification

| Matrix | Linearity Range (ng/mL or ppb) | R² | LOD (µg/kg) | LOQ (µg/kg) |

| Kale | 0.5 - 50 | >0.990 | - | - |

| Sweet Pepper | 5 - 100 | >0.99 | 0.9 - 2.0 | 3.0 - 5.7 |

LOD and LOQ values for sweet pepper are a general range for pesticides analyzed by GC-MS/MS in the cited study.[5]

Table 2: Recovery and Precision

| Matrix | Spiking Level (ppb) | Recovery (%) | RSD (%) |

| Kale | 24 | 70 - 130 | <25 |

| Sweet Pepper | - | 70 - 120 | - |

Recovery and RSD values for kale and sweet pepper are within the acceptable ranges reported in the multi-residue studies.[3][5]

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Workflow for this compound quantification.

Conclusion

The described GC-MS/MS method provides a reliable and robust approach for the quantification of this compound residues in various matrices. The combination of the efficient QuEChERS sample preparation and the high selectivity and sensitivity of tandem mass spectrometry allows for accurate determination at low levels, ensuring compliance with regulatory standards. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis.

References

Application Notes: Preparation of Silafluofen Formulations for Laboratory Bioassays

Introduction

Silafluofen is a synthetic organosilicon insecticide belonging to the pyrethroid class.[1][2] It is characterized by its high insecticidal activity, low mammalian toxicity, and notably low toxicity to fish, which makes it unique among pyrethroids.[3][4] this compound acts as both a contact and stomach poison, targeting the nervous system of insects.[3][5] It is primarily used to control soil-borne insects like termites and as an agricultural insecticide.[1][2] Proper preparation of this compound formulations is critical for achieving accurate and reproducible results in laboratory bioassays designed to evaluate its efficacy. These notes provide detailed protocols for the preparation of this compound formulations for research purposes.

Chemical and Physical Properties

This compound is an oily liquid that is insoluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[6][7] It exhibits chemical stability, particularly under alkaline conditions.[6] A summary of its key properties is presented below.

| Property | Value |

| IUPAC Name | (4-ethoxyphenyl)-[3-(4-fluoro-3-phenoxyphenyl)propyl]-dimethylsilane[1] |

| CAS Number | 105024-66-6[1][6][8][9] |

| Molecular Formula | C₂₅H₂₉FO₂Si[1][5][6] |

| Molecular Weight | 408.58 g/mol [1][6][8] |

| Appearance | Oily liquid[6] or Solid powder[7] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO)[6][7] |

| Mode of Action | Acts on neuroaxonal sodium channels as a modulator[3][5][10] |

Mechanism of Action

This compound's mode of action involves the disruption of the insect's nervous system. Like other pyrethroids, it acts on the voltage-gated sodium channels of nerve cells.[3][10] By binding to these channels, it prevents their normal closure, leading to a prolonged influx of sodium ions. This causes repetitive and uncontrolled nerve impulses, resulting in paralysis and eventual death of the insect.

Caption: this compound's neurotoxic mechanism of action.

Experimental Protocols

For laboratory bioassays, this compound is typically dissolved in an appropriate organic solvent to create a stock solution, which is then used to prepare the final test formulations. Commercially, it is often available as an Emulsifiable Concentrate (EC) for easy dilution in water.[3][4]

Protocol 1: Preparation of this compound Stock Solution